Arabinan
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRGNLNINKWNE-OHCNJMNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Arabinan: a Foundational Polysaccharide in Biological Systems
Historical Context and Discovery within Glycoscience
The field of glycoscience, dedicated to the study of carbohydrates and their biological roles, has undergone significant advancements, particularly in recent decades, often referred to as an "Age of Discovery" driven by new analytical technologies nih.gov. Early in the 20th century, substantial progress was made in elucidating the fundamental structures and biochemical pathways of various glycans, initially focusing on their metabolic, structural, and physical contributions to biological systems nih.govnih.gov.
Within this evolving landscape, the understanding of complex plant cell wall polysaccharides, including arabinan, has gradually deepened. While a singular "discovery" event for this compound is not typically cited, its characterization and the elucidation of its structure and function have been an ongoing process, intertwined with the broader exploration of plant cell wall architecture and the roles of its polymeric components nih.govnih.gov. The recognition of this compound as a distinct L-arabinose polymer, particularly as a side chain of pectin (B1162225), emerged as researchers delved into the intricate composition of plant cell walls. Its importance in various plant physiological processes, such as fruit softening, has been acknowledged through detailed structural and functional studies nih.gov.
Nomenclature and Classification within Polysaccharide Families
Polysaccharides are large natural carbohydrate polymers composed of numerous monosaccharide units, typically ranging from approximately 35 to as many as 60,000 sci-hub.se. These monosaccharide units are linked together by glycosidic bonds, forming diverse structures that can be linear or extensively branched, and can be neutral or acidic in nature sci-hub.se. The nomenclature of polysaccharides generally follows a convention where the "-ose" suffix of the constituent sugar unit is replaced by "-an". For instance, a polysaccharide primarily composed of L-arabinose units is termed "this compound" sci-hub.se.
Polysaccharides are broadly classified based on several criteria, including the type and number of monomer units (e.g., homoglycans if composed of one type of monosaccharide, or heteroglycans if composed of multiple types), their charge (neutral, anionic, or cationic), and their natural source sci-hub.se. This compound falls under the category of neutral polysaccharides, specifically homopolysaccharides, as it is primarily composed of L-arabinose residues nih.govnih.govsci-hub.se.
Relationship to Pectins and Hemicelluloses
This compound is intimately associated with the pectic polysaccharide family, forming a crucial component of plant cell walls. It is recognized as a major neutral side chain of rhamnogalacturonan I (RG-I), which itself is a principal constituent of pectin nih.govnih.govresearchgate.netpnas.orgmdpi.comfrontiersin.org. Pectins represent a complex group of acidic polysaccharides that, alongside cellulose (B213188) and hemicelluloses, establish the intricate network of the plant cell wall, potentially accounting for up to 30% of its dry weight in certain plants pnas.org.
Within the pectin structure, this compound often forms highly branched "hairy regions" that extend from a D-galacturonic acid-rich backbone researchgate.net. These this compound and galactan (another pectic side chain) polymers are notable for their high mobility, which can contribute to the plasticity of cell walls, particularly in conditions requiring significant physical remodeling nih.gov.
While hemicelluloses also contain arabinose-containing polysaccharides, such as arabinoxylan (AX), there is a structural distinction. Arabinoxylan, a major hemicellulose, features a backbone of β-1,4-linked D-xylopyranosyl units that are substituted with L-arabinose moieties mdpi.com. In contrast, this compound, as a pectic component, is characterized by its specific α-1,5-linked L-arabinofuranosyl backbone, making it distinct from the arabinose decorations found on xylan (B1165943) backbones in hemicelluloses nih.govmdpi.com.
Distinctive Features Differentiating this compound from Other Arabinose-Containing Polysaccharides
This compound possesses several distinctive structural features that set it apart from other polysaccharides containing arabinose:
Primary Backbone Linkage: The defining characteristic of this compound is its linear backbone composed of α-1,5-linked L-arabinofuranosyl residues nih.govmdpi.comfrontiersin.orgwur.nl. This specific linkage pattern is central to its identity.
Branching Patterns: While the backbone is α-1,5-linked, it is frequently branched. These branches typically consist of additional L-arabinofuranosyl residues attached at the O-3 and/or O-2 positions of the backbone units nih.govmdpi.comfrontiersin.org. For example, sugar beet this compound commonly has substitutions at the O-3 position, with less frequent substitutions at O-2 mdpi.com. The specific ramification patterns can vary depending on the plant source frontiersin.org.
Location and Association: this compound's primary occurrence as a side chain of rhamnogalacturonan I in pectin is a key differentiator nih.govnih.govresearchgate.netpnas.orgmdpi.comfrontiersin.org. This contrasts with arabinose residues found as single or double substitutions on the xylan backbone of arabinoxylan, which is a hemicellulose mdpi.comnih.gov.
Enzymatic Degradation Specificity: The unique structure of this compound leads to specific enzymatic degradation. Enzymes such as (1-5)-α-L-arabinanase are highly specific, cleaving only (1-5)-α-L-arabinans and not acting on terminal arabinosyl residues commonly found in hemicelluloses pnas.org. Endo-α-1,5 arabinanases (e.g., from Glycoside Hydrolase family 43, GH43) randomly hydrolyze the this compound backbone, while α-L-arabinofuranosidases (found in GH43, GH51, GH54, GH62) remove terminal arabinofuranoside residues, including those on this compound side chains nih.govresearchgate.netmdpi.comnih.gov. Exo-α-1,5-arabinanases (GH93, some GH43) specifically act on the non-reducing end of the this compound chain nih.govmdpi.comresearchgate.net.
Furanose Configuration: this compound is predominantly composed of L-arabinofuranosyl units, meaning the arabinose sugar exists in a five-membered furanose ring form nih.govmdpi.comfrontiersin.orgwur.nl. While rare instances of β-arabinofuranose and α-arabinopyranose residues have been identified in certain arabinans, the furanose form is characteristic nih.govfrontiersin.org. This distinguishes it from other arabinose-containing polysaccharides where the pyranose form might be more prevalent or where the backbone sugar is different, such as the D-galactopyranose backbone of arabinogalactans mdpi.com.
Mobility: this compound, along with galactan, exhibits high mobility within the cell wall matrix compared to other pectin components, contributing to its role in cell wall mechanics and hydration nih.gov.
Structural Elucidation and Heterogeneity of Arabinan Architectures
Primary Structural Characterization: Main Chains and Branching Linkages
The primary chain of most arabinans consists of α-L-arabinofuranose units linked together by α-1,5-glycosidic bonds. nih.govnih.gov This linear backbone provides the fundamental framework upon which a variety of side chains are attached. In some cases, stretches of this linear α-1,5-linked backbone can exist without branching. nih.gov For instance, arabinans from sugar beet pulp are characterized by a 1,5-α-linked backbone. megazyme.com
The α-1,5-arabinofuranosyl backbone is frequently substituted with side chains at the O-2 and/or O-3 positions. nih.govnih.gov These side chains are typically composed of single or short chains of α-L-arabinofuranose residues. The most common branching linkages are α-1,3- and α-1,2-arabinofuranosyl attachments. nih.gov For example, in sugar beet arabinan, the backbone is substituted with 1,3-α-linked L-arabinofuranosyl residues, and potentially some 1,2-α-linked residues. megazyme.com In Mycobacterium tuberculosis, the internal segments of the this compound component of lipoarabinomannan (LAM) consist of branched 3,5-linked α-D-arabinofuranosyl units. nih.gov The presence and distribution of these side chains contribute significantly to the structural diversity of arabinans. Some arabinans can be highly branched, as seen in soybean cotyledon meal. cdnsciencepub.com
The terminal, non-reducing ends of this compound chains can exhibit specific configurations that are biologically significant. In mycobacteria, the non-reducing termini of the this compound in lipoarabinomannan (LAM) are critical antigenic determinants. nih.gov These terminal motifs can consist of arrangements such as β-D-Araf-(1→2)-α-D-Araf-(1→5)-α-D-Araf. nih.gov The arabinofuranosyltransferase AftB is responsible for adding β-(1→2)-linked terminal arabinofuranose residues in mycobacterial this compound biosynthesis. nih.gov Internal residues within the this compound structure are primarily the α-1,5-linked backbone units and the branched 3,5-linked or 2,5-linked units. nih.govfrontiersin.org The specific arrangement and linkage of these internal and terminal residues define the fine structure of the this compound molecule.
While the majority of arabinose in arabinans exists as α-L-arabinofuranose, other forms have been identified. nih.govnih.gov The presence of β-arabinofuranose has been noted, particularly in the terminal regions of mycobacterial lipoarabinomannan, where it forms a β-D-Araf-(1→2)-α-D-Araf motif. nih.govoup.com Additionally, α-arabinopyranose units have been detected, though they are less common. nih.govnih.gov In some plant-derived arabinans, terminal arabinose residues have been found in the pyranose conformation. nih.gov For example, studies on apple arabinans have detected both β-arabinofuranose and α-arabinopyranose residues. frontiersin.org The presence of these less common sugar configurations adds another layer of complexity to this compound structure.
Higher-Order Structural Organization and Conformational Dynamics of this compound
Beyond its primary structure, this compound can adopt higher-order structures that influence its physical properties. X-ray diffraction studies of debranched this compound have suggested a helical conformation. nih.gov Specifically, a 2-fold helix has been proposed as a probable structure. nih.gov The conformational dynamics of this compound side chains in plant cell walls have been investigated using 13C NMR. nih.gov These studies indicate that this compound side chains are generally more mobile than galactan side chains, suggesting a flexible and dynamic nature. nih.gov This mobility implies that arabinans in their natural, hydrated state likely adopt conformations similar to those in solution. nih.gov The crystal structure of an this compound-specific enzyme in complex with its substrate reveals a curved binding cleft that accommodates the helical structure of the this compound backbone, further supporting a helical higher-order organization. nih.govresearchgate.net
Variations in this compound Fine Structure Across Biological Origins
The fine structure of this compound exhibits significant variation depending on its biological source. These differences are evident in the degree of branching, the types of linkages, and the presence of specific terminal motifs.
| Biological Source | Backbone Linkage | Branching Linkages | Key Structural Features |
| Mycobacterium tuberculosis | α-1,5- and 3,5-linked Araf | β-1,2-linked terminal Araf | Contains unique terminal motifs that are important antigens. nih.gov |
| Sugar Beet | α-1,5-linked Araf | α-1,3- and some α-1,2-linked Araf | Approximately 60% of the main-chain residues are substituted. megazyme.com |
| Soybean | α-1,5-linked Araf | α-1,3-linked Araf | Highly branched structure. cdnsciencepub.comtandfonline.com |
| Apple | α-1,5-linked Araf | α-1,2-, α-1,3-, and di-substituted Araf | Highly branched with variations between cultivars. frontiersin.org |
| Quinoa | α-1,5-linked Araf | β-1,3-linked arabinobiose (B12086412) side chains | A novel structural feature with β-glycosidic linkages in side chains. nih.gov |
In Mycobacterium tuberculosis, the this compound component of lipoarabinomannan (LAM) and arabinogalactan (B145846) (AG) is crucial for the structural integrity of the cell wall and for interactions with the host immune system. nih.govresearchgate.net Mycobacterial arabinans are composed of D-arabinose, in contrast to the L-arabinose found in plants. nih.gov
Plant-derived arabinans, which are often side chains of pectic rhamnogalacturonan-I, also show considerable diversity. nih.gov Sugar beet this compound is characterized by a high degree of substitution on its α-1,5-linked backbone. megazyme.combioglyco.com Soybean this compound is noted for being highly branched. cdnsciencepub.com A study of 14 different apple cultivars revealed significant variations in the fine structure of their arabinans, including differences in the branching patterns and the extent of postharvest modifications. frontiersin.org A unique structural feature was identified in quinoa arabinans, which contain β-(1→3)-linked arabinobiose as a side chain, a rare example of β-glycosidic linkages and oligomeric side chains in arabinans. nih.gov These variations in fine structure across different biological origins underscore the complexity and functional diversity of this class of polysaccharides.
Biological Occurrence and Natural Distribution of Arabinan
Arabinan as a Major Component of Plant Cell Walls
In plants, this compound is a significant constituent of the primary cell wall, contributing to its structural integrity and flexibility. nih.govtandfonline.comresearchgate.netpnas.org
Integration within the Rhamnogalacturonan I (RG-I) Pectin (B1162225) Domain
Arabinans are neutral pectic side chains that form an important part of the cell walls of dicotyledonous plants. frontiersin.orgfrontiersin.org They are covalently linked to the rhamnogalacturonan I (RG-I) domain of pectin. frontiersin.orgfrontiersin.orgoup.comfrontiersin.org The RG-I backbone is characterized by alternating rhamnose and galacturonic acid residues, with this compound side chains typically attached at the O4 position of the rhamnosyl residues. frontiersin.orgoup.comfrontiersin.orgmegazyme.combiosynth.comfrontiersin.org The this compound side chains are primarily composed of α-(1→5)-linked arabinofuranose residues, which can be further branched at the O2 and/or O3 positions by additional α-L-arabinofuranose units. researchgate.netoup.commegazyme.combiosynth.comfrontiersin.org These polysaccharides are believed to act as wall plasticizers and water-binding agents, influencing cell wall porosity and elasticity. researchgate.netoup.com
Differential Distribution in Plant Tissues and Developmental Stages
The distribution and fine structure of arabinans can vary significantly across different plant tissues, organs, and developmental stages. researchgate.netoup.comscielo.broup.com For instance, in Arabidopsis thaliana inflorescence stems, the LM6 this compound epitope is broadly distributed, while the LM13 linear, arabinanase-sensitive epitope is more restricted to the epidermal cell walls of younger, elongating regions, suggesting a role in maintaining flexibility in these areas. oup.com Studies on Araucaria angustifolia leaves have shown a gradient in this compound epitope distribution with leaf maturity. scielo.br Arabinans are also found in the mucilage of these cells, with their presence increasing as the leaf matures. scielo.br In bryophytes like Sphagnum compactum and Marchantia polymorpha, arabinans are predominantly present in photosynthetic cells, contributing to cell wall flexibility and supporting cell expansion. mdpi.com
Species-Specific this compound Profiles in Higher Plants (e.g., Apple, Quinoa, Sugar Beet)
This compound profiles exhibit species-specific variations in higher plants, influencing their unique cell wall properties.
Apple (Malus domestica) : Apple cell walls contain type I rhamnogalacturonans with typically complex, branched arabinans. frontiersin.org
Quinoa (Chenopodium quinoa) : Quinoa seeds contain arabinans as part of their cell wall polysaccharides. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Linear arabinans with (1→5)-linked α-L-arabinofuranosyl units have been identified. researchgate.net Additionally, branched arabinans with (1→5)-linked α-L-arabinofuranosyl units substituted exclusively at O-3 are associated with rhamnogalacturonan type I in quinoa. researchgate.net Diferulic acids are known to be involved in intra- and/or intermolecular cross-linking of this compound chains in quinoa, impacting cell wall architecture. nih.gov
Sugar Beet (Beta vulgaris) : Sugar beet pulp is a rich source of this compound. frontiersin.orgfrontiersin.orgoup.commegazyme.combiosynth.comnih.govnih.govwur.nllibios.fr Sugar beet this compound typically consists of a 1,5-α-linked backbone, with approximately 60% of the main-chain arabinofuranosyl residues substituted by single 1,3-α-linked arabinofuranosyl groups, and possibly some 1,2-α-linked residues. megazyme.combiosynth.comlibios.fr The reducing terminal arabinosyl residue is attached via rhamnose to fragments of the rhamnogalacturonan backbone. megazyme.combiosynth.comlibios.fr Ferulic acid units can esterify the this compound side chains of sugar beet pectins. nih.gov
The sugar composition of sugar beet this compound can vary, as shown in the following table:
| Sugar Component | Percentage (%) libios.fr |
| Arabinose | 74.1 |
| Galactose | 13.3 |
| Rhamnose | 1.4 |
| Galacturonic acid | 8.3 |
| Other sugars | 2.9 |
This compound in Microbial Cell Envelope Structures
This compound is a crucial component of the cell envelope in certain microbial species, particularly mycobacteria, and can also be found in other bacterial and fungal polysaccharide systems.
Essential Constituent of Mycobacterial Arabinogalactan (B145846) (AG) and Lipoarabinomannan (LAM)
In mycobacteria, including Mycobacterium tuberculosis, this compound is an essential structural component of the cell wall, forming part of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govpnas.orgwikipedia.orgacs.orgresearchgate.netoup.com It is also a major component of lipoarabinomannan (LAM), a significant virulence factor. pnas.orgacs.orgoup.comasm.orgwikipedia.orgnih.govoup.comresearchgate.net
Arabinogalactan (AG) : The this compound domain of AG is a highly branched polysaccharide built on a backbone of α-(1→5)-linked arabinofuranose sugars. nih.govwikipedia.orgasm.org Branching is introduced by α-(1→3)-linked residues, forming 3,5-arabinofuranose branchpoints. nih.govwikipedia.orgasm.org Further α-(1→5)-linked arabinofuranose sugars are attached after these branch points, with the non-reducing ends typically terminated by β-(1→2) arabinofuranose residues. nih.govasm.org The this compound chains are attached to the galactan domain of AG, which consists of alternating β-(1→5) and β-(1→6) galactofuranose residues. wikipedia.orgoup.comasm.orgresearchgate.net These this compound chains are believed to be attached at specific branch points (e.g., residues 8, 10, and 12) within the linear galactan chain. wikipedia.orgasm.orgresearchgate.netasm.org The this compound portion of AG is usually capped with mycolic acids. wikipedia.orgoup.com
Lipoarabinomannan (LAM) : LAM is a lipoglycan with three primary structural domains: a glycosylphosphatidyl anchor, a D-mannan core, and a terminal D-arabinan. wikipedia.orgnih.govoup.com The this compound domain of LAM is structurally similar to that found in AG. pnas.orgacs.org It typically consists of 55 to 70 arabinofuranose residues arranged as a linear α-(1→5)-linked arabinosylfuranosyl backbone with branching at the third position on some residues. asm.orgoup.comasm.org The branches in the this compound domain of LAM include linear tetra-arabinosides and hexa-arabinosides. asm.orgasm.org The non-reducing termini of the this compound in LAM are often capped with species-specific sugars, such as mannose units in pathogenic Mycobacterium species (ManLAM), phosphoinositol (PILAM) in non-pathogenic species like M. smegmatis, or can be uncapped (AraLAM). pnas.orgoup.comwikipedia.orgnih.govoup.comresearchgate.netasm.org
The biosynthesis of the this compound domain in both AG and LAM involves specific arabinofuranosyltransferases (AraTs), such as EmbA, EmbB, and EmbC, which are targets for anti-tuberculosis drugs like ethambutol (B1671381). pnas.orgresearchgate.netoup.comasm.orgresearchgate.net
Presence in Other Bacterial and Fungal Polysaccharide Systems
Beyond mycobacteria, this compound and arabinose-containing polysaccharides are found in other bacterial and fungal systems. For instance, arabinogalactans, which contain arabinose and galactose monosaccharides, are major components of many plant gums, including gum arabic and gum ghatti, and can be found attached to proteins as arabinogalactan proteins (AGPs) in plants. wikipedia.org While the primary focus for this compound in microbes is mycobacteria, some research indicates the presence of arabinans in certain fungal cell walls and as components of fungal polysaccharides. mdpi.comvtt.firesearchgate.netnih.govnih.gov Fungi produce enzymes like α-L-arabinofuranosidases and endo-arabinanases to degrade this compound and other L-arabinose-containing plant polysaccharides. vtt.firesearchgate.netnih.govnih.gov
Biosynthetic Pathways and Genetic Regulation of Arabinan Synthesis
Plant Arabinan Biosynthesis Mechanisms
In plants, this compound is a significant component of pectic polysaccharides, particularly rhamnogalacturonan I (RG-I), and is involved in cell wall integrity and plant development.
The primary activated precursor for this compound synthesis in plants is UDP-L-arabinose (UDP-Ara), predominantly in its pyranose form (UDP-Arap). The de novo biosynthesis of UDP-Arap primarily occurs in the Golgi lumen through the C-4 epimerization of UDP-xylose (UDP-Xyl), a reaction catalyzed by UDP-Xyl 4-epimerases, such as the MUR4 enzyme. nih.govnih.govksu.edu.sa While this luminal pathway is significant, a salvage pathway also contributes to UDP-L-arabinose synthesis, involving the phosphorylation of free L-arabinose to L-arabinose 1-phosphate by L-arabinokinase, followed by its conversion to UDP-L-arabinose by UDP-sugar pyrophosphorylase (USP).
Furthermore, UDP-arabinopyranose mutases (UAMs), also known as reversibly glycosylated polypeptides (RGPs), are crucial for interconverting UDP-Arap and UDP-arabinofuranose (UDP-Araf). Given that the majority of arabinose residues in plant glycans exist in the furanose form, this interconversion is essential for providing the correct sugar donor for polymerization. These UAMs are generally found in the cytosol, often associated with the cytosolic side of the Golgi membrane, necessitating transport of UDP-Araf back into the Golgi lumen for glycosylation reactions.
The polymerization of arabinose into this compound in plants is mediated by specific glycosyltransferases (GTs). A key enzyme in this process is this compound DEFICIENT1 (ARAD1), a probable arabinosyltransferase. nih.gov ARAD1 is responsible for the polymerization of arabinose into the this compound side chains of rhamnogalacturonan I (RG-I), a major pectic polysaccharide. nih.gov This enzyme belongs to the Glycosyltransferase Family 47 (GT47) within the carbohydrate-active enzymes database (CAZy). nih.gov
Research indicates that ARAD1 possesses this compound α-1,5-arabinosyltransferase activity, contributing to the synthesis of linear α-(1,5)-arabinan. Studies have shown that ARAD1 can form homodimers and also heterodimers with its homolog, ARAD2, suggesting complex formation may be involved in its function.
Table 1: Key Plant Enzymes in this compound Biosynthesis
| Enzyme Name | Role in this compound Synthesis | Linkages Formed (if applicable) | Cellular Location |
| MUR4 (UDP-Xyl 4-epimerase) | Synthesizes UDP-Arap from UDP-Xyl | C-4 epimerization | Golgi lumen nih.govksu.edu.sa |
| UAMs (UDP-arabinopyranose mutases) | Interconvert UDP-Arap and UDP-Araf | - | Cytosol, associated with Golgi membrane |
| ARAD1 (this compound arabinosyltransferase) | Polymerizes arabinose into this compound side chains of RG-I | α-(1,5)-arabinofuranosyl linkages | Golgi apparatus nih.gov |
Genetic studies have shed light on the regulation of this compound biosynthesis in plants. For instance, mutations in the MUR4 gene, encoding a UDP-D-xylose 4-epimerase, lead to a significant reduction (approximately 50%) in cell wall arabinose content, indicating its crucial role in the de novo pathway. ksu.edu.sa Furthermore, paralogs of MUR4, such as MURL, DUR, and MEE25, have also been shown to contribute to UDP-Ara biosynthesis and are vital for processes like root elongation. ksu.edu.sa
Downregulation of genes encoding UDP-arabinopyranose mutases, such as PvUAM1 in switchgrass (Panicum virgatum L.), has been observed to decrease cell wall-associated arabinose content by over 50%, while concurrently increasing cellulose (B213188) and altering lignin (B12514952) composition. This highlights the intricate genetic regulation that balances the synthesis of various cell wall components.
Mycobacterial this compound Biosynthesis Pathways
In mycobacteria, this compound is a critical component of the arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM) polysaccharides, which are integral to the mycobacterial cell wall and essential for virulence and survival.
Unlike plants, mycobacteria utilize decaprenyl-phospho-arabinose (DPA), specifically β-D-arabinofuranosyl-1-monophosphodecaprenol, as the sole activated donor of D-arabinose for the synthesis of their cell wall arabinans.
The biosynthesis of DPA is a multi-step process. It begins with the transfer of a 5-phosphoribosyl residue from phosphoribosyl pyrophosphate (PRPP) to decaprenyl phosphate (B84403) (DP) to form decaprenylphosphoryl-5-phosphoribose (DPPR). This initial step is catalyzed by the enzyme decaprenyl-phosphate phosphoribosyltransferase (Rv3806).
Subsequently, DPPR is converted to decaprenyl-phospho-ribose (DPR). The crucial step in DPA synthesis is the two-step epimerization of DPR to DPA, catalyzed by the DprE1-DprE2 complex. DprE1 (decaprenylphosphoryl-beta-D-ribose oxidase) catalyzes the first step, an FAD-dependent oxidation of the C2' hydroxyl of DPR, yielding the keto intermediate decaprenyl-phospho-2'-keto-D-arabinose (DPX). The intermediate DPX is then transferred to the DprE2 subunit of the epimerase complex. DprE2 (decaprenylphosphoryl-2-keto-beta-D-erythro-pentose reductase) catalyzes the second step, an NAD+-dependent reduction of DPX, which ultimately leads to the formation of DPA. This DprE1-DprE2 complex is considered essential for the growth and survival of Mycobacterium tuberculosis.
Table 2: Key Precursors and Intermediates in Mycobacterial this compound Biosynthesis
| Compound Name | Role in Pathway | PubChem CID |
| Decaprenyl phosphate (DP) | Substrate for DPPR synthesis | 6450112 |
| Decaprenylphosphoryl-5-phosphoribose (DPPR) | Intermediate formed from DP and PRPP | 45479293 |
| Decaprenyl-phospho-ribose (DPR) | Precursor to DPA, epimerized by DprE1-DprE2 complex | 15942303 |
| Decaprenyl-phospho-2'-keto-D-arabinose (DPX) | Keto intermediate formed by DprE1 (No PubChem CID found) | - |
| Decaprenyl-phospho-arabinose (DPA) | Activated arabinose donor for AraTs | 45479347 |
The DPA is then utilized by a family of membrane-embedded arabinofuranosyltransferases (AraTs) to construct the this compound domains of AG and LAM. These enzymes sequentially add D-arabinofuranose residues from DPA to the growing polysaccharide chains.
The specific roles of several well-characterized AraTs in mycobacteria are detailed below:
AftA: This enzyme initiates the synthesis of the this compound domain of AG by adding the first α-D-arabinofuranose (Araf) residue to the galactan backbone, typically at the C5 position of D-galactofuranose residues.
EmbA and EmbB: Following the priming action of AftA, EmbA and EmbB are responsible for extending the this compound chain through the formation of α-(1→5) linkages. These enzymes are also known to be putative targets of the anti-tuberculosis drug ethambutol (B1671381) (EMB).
EmbC: While the priming enzyme for LAM this compound synthesis remains unidentified, EmbC plays a crucial role in extending the this compound-primed lipomannan (LM) with α-(1→5)-Araf residues.
AftC: This arabinofuranosyltransferase introduces α-(1→3)-branching within both the AG and LAM this compound domains, adding structural complexity to these cell envelope components.
AftD: Initially, AftD was thought to have a similar branching function to AftC. However, more recent research suggests that AftD primarily functions as an α-(1→5) AraT, extending α-(1→3) branched motifs within the this compound domain. AftD is an essential enzyme for mycobacterial growth and is notably the largest predicted glycosyltransferase encoded in the Mycobacterium tuberculosis genome.
Table 3: Mycobacterial Arabinofuranosyltransferases and Their Functions
| Enzyme Name | Primary Function in this compound Synthesis | Linkages Formed | Associated Polysaccharide |
| AftA | Primes AG this compound synthesis | α-(1→5) Araf | Arabinogalactan (AG) |
| EmbA | Extends α-(1→5) this compound chain | α-(1→5) Araf | Arabinogalactan (AG) |
| EmbB | Extends α-(1→5) this compound chain | α-(1→5) Araf | Arabinogalactan (AG) |
| EmbC | Extends α-(1→5) this compound chain | α-(1→5) Araf | Lipoarabinomannan (LAM) |
| AftC | Introduces branching | α-(1→3) Araf | AG and LAM |
| AftD | Extends branched motifs | α-(1→5) Araf | AG and LAM |
Molecular Genetics of this compound Biosynthesis Gene Clusters and Regulatory Networks
The molecular genetics underlying this compound biosynthesis involve specific gene clusters encoding enzymes and regulatory proteins that orchestrate the synthesis and modification of this polysaccharide.
In Plants: In plants, this compound is primarily found as a branched polymer of (1,5)-linked arabinofuranose residues, often attached to the rhamnogalacturonan I (RG-I) domain of pectin (B1162225). oup.combiorxiv.org The biosynthesis of plant cell wall polysaccharides, including this compound, is mediated by glycosyltransferases (GTs) that utilize nucleotide sugar donors to glycosylate acceptor moieties. biorxiv.org
A key gene implicated in plant this compound synthesis is this compound DEFICIENT 1 (ARAD1) in Arabidopsis thaliana. ARAD1 is a putative this compound arabinosyltransferase (AraT) belonging to the GT Family 47 clade B (GT47B). biorxiv.orgoup.com Genetic disruption of ARAD1 leads to reduced this compound levels in cell walls, suggesting its core role in this process. oup.comoup.com However, the precise biochemical activity of ARAD1 and other GT47B members has been challenging to characterize in vitro due to potential requirements for specific evolutionary conserved, clade-specific mechanisms for solubility and activity. biorxiv.org
Another related gene, ARAD2 (At5g44930), has also been associated with pectic this compound synthesis in Arabidopsis thaliana. oup.com Studies have shown that mutations in ARAD genes can alter polymer structures, affecting cell wall mechanical properties such as stiffness and elasticity. oup.com
The interconversion of UDP-arabinopyranose (UDP-Arap) and UDP-arabinofuranose (UDP-Araf), which are precursors for this compound synthesis, is catalyzed by UDP-arabinose mutases (UAMs), also known as reversibly glycosylated proteins (RGPs). frontiersin.org Downregulation of UAM expression can lead to arabinose deficiencies in plants. frontiersin.org
In Bacteria (e.g., Mycobacterium tuberculosis and Bacillus subtilis): In bacteria, this compound is a crucial component of the cell envelope, particularly in mycobacteria, where it forms part of the arabinogalactan (AG) and lipoarabinomannan (LAM) complexes. biorxiv.orgplos.orgoup.com The arabinofuranosyl (Araf) residues in mycobacterial this compound originate from decaprenylphosphoryl-Araf (DPA), which is synthesized from phosphoribose diphosphate (B83284) (pRpp) through a unique series of reactions. biorxiv.orgoup.comnih.gov
Several arabinofuranosyltransferase (ArafT) enzymes are involved in building the this compound domain in mycobacteria:
AftA (Rv3792): Catalyzes the addition of the first Araf residue from DPA to the galactan domain, "priming" it for further elongation. biorxiv.orggenome.jpnih.gov
EmbA (Rv3794) and EmbB (Rv3795): Extend the this compound chain through α-(1→5) linkages. These enzymes are targets for the anti-tuberculosis drug ethambutol. biorxiv.orgplos.orgnih.govnih.gov
EmbC (Rv3793): Involved in the extension of this compound-primed lipomannan (LM) with α-(1→5)-Araf residues. biorxiv.orgplos.org
AftC: Introduces α-(1→3)-branching within both AG and LAM, adding structural complexity. biorxiv.org
AftB (Rv3805c): Catalyzes the addition of terminal β-(1→2)-linked D-Araf residues to both AG and LAM. biorxiv.orgnih.gov
In Bacillus subtilis, the genes involved in L-arabinose utilization and this compound degradation are often clustered. The araABDLMNPQ-abfA operon and the divergently arranged araE and araR genes are key to L-arabinose metabolism. asm.org The araA, araB, and araD genes encode enzymes for the intracellular conversion of L-arabinose to D-xylulose 5-phosphate. asm.org The araE gene product is a permease for L-arabinose transport. asm.org
Regulatory Networks: Genetic regulation of this compound synthesis and utilization is complex. In Bacillus subtilis, the araR gene encodes a regulatory protein that negatively controls the expression of ara genes from L-arabinose-inducible promoters. asm.org L-arabinose acts as a molecular inducer, preventing AraR binding. researchgate.net Additionally, the ara regulon is subject to carbon catabolite repression by glucose. asm.orgresearchgate.net
In Geobacillus stearothermophilus, a 38-kb gene cluster is responsible for this compound utilization. This bacterium possesses a unique three-component regulatory system (araPST) comprising a sugar-binding lipoprotein (AraP), a histidine sensor kinase (AraS), and a response regulator (AraT). researchgate.net The AraPST system senses extracellular arabinose, activating an ATP-binding cassette (ABC) arabinose transport system (araEGH). researchgate.net The promoter regions of this compound utilization genes in G. stearothermophilus contain an inverted repeat motif that serves as an operator site for the arabinose repressor, AraR, whose binding is inhibited by arabinose. researchgate.net
The following table summarizes some of the genes and enzymes involved in this compound biosynthesis and degradation, along with their functions and associated organisms.
Table 1: Key Genes and Enzymes in this compound Biosynthesis and Regulation
| Gene/Enzyme Name | Organism | Function / Role in this compound Metabolism | Associated Pathway/Process |
| ARAD1 | Arabidopsis thaliana | Putative this compound arabinosyltransferase (AraT), GT47B family. Involved in linear (1,5)-α-L-arabinan synthesis. biorxiv.orgoup.com | Pectic this compound Biosynthesis |
| ARAD2 | Arabidopsis thaliana | Associated with pectic this compound synthesis; mutations affect cell wall properties. oup.com | Pectic this compound Biosynthesis |
| UAMs (RGPs) | Plants (e.g., Arabidopsis, rice) | UDP-arabinose mutases; interconvert UDP-arabinopyranose and UDP-arabinofuranose. frontiersin.org | Nucleotide Sugar Interconversion |
| AftA (Rv3792) | Mycobacterium tuberculosis, Corynebacterium glutamicum | Catalyzes addition of first Araf residue to galactan, priming this compound synthesis. biorxiv.orggenome.jpnih.gov | Arabinogalactan Biosynthesis |
| EmbA (Rv3794) | Mycobacterium tuberculosis | Extends α-(1→5)-linked this compound chains. Target of ethambutol. biorxiv.orgplos.org | Arabinogalactan Biosynthesis |
| EmbB (Rv3795) | Mycobacterium tuberculosis | Extends α-(1→5)-linked this compound chains. Target of ethambutol. biorxiv.orgplos.org | Arabinogalactan Biosynthesis |
| EmbC (Rv3793) | Mycobacterium tuberculosis | Extends α-(1→5)-linked Araf residues in LAM. biorxiv.orgplos.org | Lipoarabinomannan Biosynthesis |
| AftB (Rv3805c) | Mycobacterium tuberculosis, Corynebacterium glutamicum | Catalyzes addition of terminal β-(1→2)-linked D-Araf residues. biorxiv.orgnih.gov | This compound Termination (AG, LAM) |
| AftC | Mycobacterium tuberculosis | Introduces α-(1→3)-branching in AG and LAM. biorxiv.org | This compound Branching |
| araA | Bacillus subtilis, Corynebacterium glutamicum | Encodes L-arabinose isomerase, converts L-arabinose to L-ribulose. asm.orgnih.gov | L-Arabinose Catabolism |
| araB | Bacillus subtilis, Corynebacterium glutamicum | Encodes L-ribulokinase, phosphorylates L-ribulose to L-ribulose 5-phosphate. asm.orgnih.gov | L-Arabinose Catabolism |
| araD | Bacillus subtilis, Corynebacterium glutamicum | Encodes L-ribulose-5-phosphate 4-epimerase, converts L-ribulose 5-phosphate to D-xylulose 5-phosphate. asm.orgnih.gov | L-Arabinose Catabolism |
| araE | Bacillus subtilis, Corynebacterium glutamicum | Encodes L-arabinose permease, transports L-arabinose into the cell. asm.orgnih.gov | L-Arabinose Transport |
| araR | Bacillus subtilis, Corynebacterium glutamicum, Geobacillus stearothermophilus | Transcriptional regulator, negatively controls ara gene expression; repressed by L-arabinose. asm.orgresearchgate.netnih.gov | L-Arabinose Regulon Regulation |
| AraPST system (AraP, AraS, AraT) | Geobacillus stearothermophilus | Three-component regulatory system sensing extracellular arabinose and activating ABC transporter. researchgate.net | This compound Utilization Regulation |
Enzymatic Degradation and Microbial Catabolism of Arabinan
Enzymatic Machinery for Arabinan Depolymerization
The breakdown of this compound is accomplished through the synergistic action of several types of glycoside hydrolases, which collectively depolymerize the polysaccharide into its constituent L-arabinose monomers. nih.govasm.org These enzymes are broadly classified based on their mode of action as either exo-acting, cleaving terminal residues, or endo-acting, cleaving internal linkages within the polymer chain.
Alpha-L-arabinofuranosidases (ABFs), classified under EC 3.2.1.55, are exo-acting enzymes crucial for the debranching of this compound. nih.govsemanticscholar.org They catalyze the hydrolysis of terminal non-reducing α-L-arabinofuranosyl residues from various arabinose-containing polysaccharides. nih.govsemanticscholar.org ABFs exhibit broad linkage specificity, cleaving α-1,2, α-1,3, and α-1,5 glycosidic bonds. nih.govnih.govnih.govmdpi.com This versatility allows them to remove the arabinose side chains attached to the main this compound backbone. nih.gov For instance, studies on enzymes from Caldanaerobius polysaccharolyticus demonstrated that its α-L-arabinofuranosidases could cleave α-1,2, α-1,3, and α-1,5 linkages in purified this compound-oligosaccharides. nih.govnih.gov Similarly, ABFs from the yeast Saccharomycopsis fibuligera were shown to hydrolyze these same linkages in both arabino-oligosaccharides (AOS) and arabinoxylo-oligosaccharides (AXOS). semanticscholar.org Depending on their structural features, microbial ABFs are categorized into several glycoside hydrolase (GH) families, including GH43, GH51, and GH62. semanticscholar.orgmdpi.com
Endo-α-1,5-arabinanases (ABNs), or simply arabinanases (EC 3.2.1.99), are endo-hydrolases that target the this compound main chain. asm.orgkoreascience.kr These enzymes specifically catalyze the random hydrolysis of the internal α-1,5-L-arabinofuranosidic linkages that form the backbone of the this compound polymer. nih.govjmb.or.kr This endohydrolytic action breaks down the long polysaccharide into smaller arabino-oligosaccharides (AOS) of varying lengths. asm.orgnih.gov Most known ABNs belong to the glycoside hydrolase (GH) family 43. nih.govjmb.or.kr The activity of ABNs is often sterically hindered by the presence of arabinose side chains, making the prior action of ABFs essential for efficient degradation. nih.govjmb.or.kr For example, the endo-arabinanase from Bacillus licheniformis (BlABNase) released only 0.5% of L-arabinose from branched sugar beet this compound when acting alone, demonstrating its limited accessibility to the branched substrate. nih.govjmb.or.kr
The complete and efficient saccharification of this compound to L-arabinose is achieved through the synergistic interplay of exo-acting ABFs and endo-acting ABNs. nih.govasm.orgproquest.com This cooperative mechanism involves a sequential process where ABFs first act as debranching enzymes, removing the α-1,2 and α-1,3-linked arabinofuranosyl side chains. asm.orgnih.govjmb.or.kr This initial debranching exposes the α-1,5-linked backbone, making it accessible to the endo-arabinanases. nih.govjmb.or.kr The ABNs then cleave the linear backbone into shorter arabino-oligosaccharides. asm.orgnih.gov Finally, ABFs, which can also cleave terminal α-1,5 linkages, work together with ABNs to hydrolyze these oligosaccharides into L-arabinose monomers. semanticscholar.orgnih.gov
A study investigating enzymes from Geobacillus sp. (GAFase, an ABF) and Bacillus licheniformis (BlABNase, an ABN) clearly demonstrated this synergy. nih.govjmb.or.kr While GAFase alone hydrolyzed 35.9% of arabinose residues and BlABNase alone hydrolyzed only 0.5%, their simultaneous application resulted in the liberation of approximately 91.2% of the L-arabinose from sugar beet this compound. nih.govjmb.or.krsemanticscholar.org This yield was significantly higher than a stepwise treatment where the exo-enzyme was applied after the endo-enzyme (75.5%), highlighting the efficiency of their concerted action. nih.govjmb.or.krsemanticscholar.org
| Enzyme Class | EC Number | Mode of Action | Primary Function in this compound Degradation | Glycoside Hydrolase (GH) Families |
| Alpha-L-Arabinofuranosidase (ABF) | 3.2.1.55 | Exo-hydrolytic | Removes α-1,2, α-1,3, and α-1,5 terminal arabinose residues (debranching) | GH3, GH43, GH51, GH54, GH62 nih.govkoreascience.kr |
| Endo-alpha-1,5-Arabinanase (ABN) | 3.2.1.99 | Endo-hydrolytic | Cleaves internal α-1,5 linkages in the this compound backbone | GH43, GH93 nih.govjmb.or.kr |
Microbial Strategies for this compound Utilization and Environmental Turnover
Microorganisms, particularly bacteria and fungi, have evolved sophisticated systems to utilize this compound as a carbon source. These strategies involve dedicated gene clusters that encode the necessary enzymes for degradation and transport, as well as complex regulatory networks that control the expression of these genes in response to environmental cues.
In many microorganisms, the genes responsible for the breakdown and metabolism of a specific polysaccharide are co-located on the chromosome in functional units known as gene clusters or polysaccharide utilization loci (PULs). nih.govmdpi.com These clusters typically encode a suite of enzymes including endo- and exo-hydrolases, transporters (like ATP-binding cassette [ABC] transporters) for uptake of oligosaccharides, and regulatory proteins. researchgate.netmdpi.com
Bacillus subtilis : This gram-positive soil bacterium possesses a well-characterized this compound utilization system. researchgate.net Its genome contains genes for several this compound-degrading enzymes, including two intracellular exo-ABFs (AbfA and Abf2) from the GH51 family and two extracellular endo-ABNs (AbnA and Abn2) from the GH43 family. researchgate.netnih.gov The extracellular arabinanases break down this compound into oligosaccharides, which are then transported into the cell and further hydrolyzed to L-arabinose by the intracellular enzymes. nih.govnih.gov
Aspergillus niger : This filamentous fungus is a prolific producer of a wide array of plant cell wall degrading enzymes. asm.orgnih.gov Its this compound degradation system includes multiple ABFs from different GH families (GH51, GH54, GH62) and endo-arabinanases. nih.gov The expression of these enzymes allows A. niger to efficiently release L-arabinose from plant biomass. nih.gov
Bacteroides : As dominant members of the human gut microbiota, Bacteroides species are highly adapted to degrading complex dietary polysaccharides. nih.govdtu.dk Their genomes are rich in PULs. mdpi.com A PUL dedicated to this compound breakdown was identified from a termite gut metagenome, belonging to a member of the genus Bacteroides. nih.gov This locus was found to contain genes for two GH43 arabinanases and two GH51 arabinofuranosidases, which act synergistically to degrade this compound. nih.gov Similarly, Bacteroides thetaiotaomicron is known to utilize this compound via specific PULs that are upregulated in the presence of the polysaccharide. mdpi.comresearchgate.net
The expression of this compound-degrading enzymes is tightly regulated to ensure that they are produced only when this compound or its breakdown products are available, and in the absence of more easily metabolized sugars like glucose.
AraR : In Bacillus subtilis, the primary regulator of arabinose and this compound utilization genes is the transcriptional repressor AraR. nih.govnih.govasm.org AraR belongs to the GntR family of regulators. researchgate.net In the absence of an inducer, AraR binds to specific operator sites in the promoter regions of the ara genes (including those for arabinanases like abfA, xsa, and abnA), preventing their transcription. nih.govnih.govnih.gov The true inducer is L-arabinose. nih.gov When L-arabinose is present, it binds to AraR, causing a conformational change that releases AraR from the DNA and allows for the transcription of the this compound utilization genes. nih.govnih.gov This constitutes a negative control mechanism where the regulator protein actively represses gene expression until an inducer is present. nih.govnih.gov
CcpA : In addition to induction by arabinose, the expression of arabinanase genes in B. subtilis is subject to carbon catabolite repression (CCR), a global regulatory mechanism that prioritizes the use of preferred carbon sources. nih.govasm.org CCR is primarily mediated by the catabolite control protein A (CcpA). asm.orgnih.gov In the presence of a rapidly metabolizable carbon source like glucose, CcpA binds to specific DNA sites called catabolite responsive elements (CREs) located near the promoters of catabolic operons, including the ara operon, leading to the repression of their expression. asm.org This ensures that the bacterium consumes the most energy-efficient carbon source first before expending resources to produce enzymes for degrading more complex polysaccharides like this compound. nih.gov
| Regulator | Organism Example | Type of Regulation | Mechanism of Action | Target Genes |
| AraR | Bacillus subtilis | Negative (Repressor) | Binds to operator DNA in the absence of L-arabinose, blocking transcription. L-arabinose binding inactivates AraR. nih.govnih.govnih.gov | ara operon, abfA, abnA, xsa, araE nih.govasm.org |
| CcpA | Bacillus subtilis | Negative (Catabolite Repression) | In the presence of glucose, CcpA binds to CRE sites, repressing transcription of alternative sugar utilization genes. asm.orgnih.gov | ara operon and other catabolic operons asm.org |
Role of this compound Catabolism in Carbon Cycling and Biomass Decomposition
The breakdown of this compound, a significant component of pectin (B1162225) in plant cell walls, by microbial communities is a critical process in global carbon cycling and biomass decomposition. nih.govfrontiersin.org As a major reservoir of organic carbon, plant biomass is central to the carbon cycle, and its decomposition releases carbon back into the atmosphere and soil. This compound, being a key structural polysaccharide, represents a substantial portion of this carbon stock. purdue.edu Microorganisms have evolved sophisticated enzymatic systems to deconstruct complex plant polysaccharides like this compound, thereby accessing the stored carbon and energy. proquest.com
The enzymatic degradation of this compound is a multi-step process requiring the synergistic action of several enzymes. proquest.comasm.org This intricate process begins with the action of endo-arabinanases, which cleave the α-1,5-L-arabinofuranosyl backbone of this compound into smaller oligosaccharides. nih.govasm.org Subsequently, various exo-acting α-L-arabinofuranosidases (ABFs) work to remove arabinose side chains and further break down the oligosaccharides into monosaccharides, primarily L-arabinose. asm.orgnih.gov The released L-arabinose can then be transported into microbial cells and catabolized through various metabolic pathways, ultimately feeding into central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov This microbial activity not only releases carbon dioxide through respiration but also incorporates carbon into microbial biomass, contributing to soil organic matter.
The efficiency of this compound catabolism directly impacts the rate of biomass decomposition. In various ecosystems, from forest floors to agricultural residues and the digestive tracts of herbivores, the microbial degradation of this compound is a key step in breaking down plant matter. nih.gov For instance, in anaerobic environments like biogas fermenters, microbial consortia efficiently depolymerize this compound-rich feedstocks such as sugar beet pulp, contributing to methane (B114726) production. proquest.com The diversity of this compound-degrading enzymes found in different microbial communities reflects an adaptation to the structural complexity of arabinans from various plant sources. asm.orgnih.gov
Detailed research findings have highlighted the importance of specific microbial genera in this compound degradation. Fungi, such as species of Aspergillus and Penicillium, are well-known producers of a wide array of arabinanolytic enzymes. nih.gov Bacteria, including species from the genera Bacteroides, Bacillus, and Clostridium, also play a significant role in this compound breakdown in diverse environments. asm.orgnih.gov The study of these microorganisms and their enzymatic machinery is crucial for understanding the dynamics of carbon cycling and for developing biotechnological applications aimed at converting plant biomass into biofuels and other valuable bioproducts. nih.govnih.gov
Table 1: Key Microbial Genera Involved in this compound Degradation and Their Habitats
| Microbial Genus | Habitat | Role in Carbon Cycling |
|---|---|---|
| Aspergillus | Soil, decomposing plant matter | Major decomposer of plant biomass, releasing carbon into the soil and atmosphere. |
| Penicillium | Soil, food spoilage | Contributes to the breakdown of pectic substances in plant litter. |
| Bacteroides | Animal gut, soil | Important for hemicellulose degradation in the gut, influencing nutrient cycling. |
| Bacillus | Ubiquitous in soil | Secretes a variety of enzymes for plant polysaccharide degradation, contributing to soil organic matter formation. |
| Clostridium | Anaerobic environments (e.g., soil, gut) | Ferments plant-derived sugars, including arabinose, producing biofuels and other organic compounds. |
| Caldanaerobius | Thermophilic environments | Degrades this compound at high temperatures, relevant to industrial biomass conversion processes. nih.gov |
| Bifidobacterium | Human gut | Utilizes this compound as a prebiotic carbon source, influencing gut microbiome health. mdpi.com |
Table 2: Research Findings on this compound-Degrading Enzymes and Their Contribution to Biomass Decomposition
| Enzyme Type | Source Organism Example | Substrate Specificity | Contribution to Biomass Decomposition |
|---|---|---|---|
| Endo-α-1,5-arabinanase | Bacillus subtilis | Cleaves the α-1,5-arabinan backbone | Initiates the breakdown of the main this compound chain, making it accessible to other enzymes. asm.org |
| α-L-Arabinofuranosidase | Aspergillus niger | Removes α-1,2, α-1,3, and α-1,5-linked arabinofuranosyl residues | Degrades the side chains of this compound, allowing for complete hydrolysis to L-arabinose. nih.gov |
| β-L-Arabinofuranosidase | Caldanaerobius polysaccharolyticus | Cleaves β-arabinofuranose residues in complex this compound side chains | Expands the range of degradable this compound structures, enhancing overall biomass conversion efficiency. asm.orgnih.gov |
| Exo-arabinanase | Penicillium chrysogenum | Releases arabinobiose (B12086412) from the non-reducing end of linear this compound | Provides an alternative pathway for this compound degradation, increasing the metabolic flexibility of the organism. nih.gov |
Biological Functions and Physiological Roles of Arabinan
Contribution to Plant Cell Wall Biomechanics and Development
The plant cell wall is a dynamic structure that undergoes continuous remodeling to facilitate growth, development, and responses to environmental cues. Arabinan, as a significant component of the pectin (B1162225) network, is a key player in these processes.
Pectic arabinans are recognized for their substantial contribution to the flexibility and mechanical properties of plant cell walls. Specifically, arabinans associated with rhamnogalacturonan I (RG-I) are implicated in generating cell wall flexibility. fishersci.senih.gov Research on Arabidopsis thaliana inflorescence stems indicates that linear this compound epitopes, such as LM13, are predominantly detected in the epidermal cell walls of younger, more flexible regions. fishersci.se
Studies involving this compound-deficient mutants, such as arad1 and arad2 in Arabidopsis thaliana, have provided direct evidence of this compound's role in cell wall mechanics. These mutants exhibit increased stem stiffness and reduced elasticity compared to wild-type plants, underscoring the contribution of arabinans to cell wall flexibility. fishersci.se The mechanism by which arabinans confer flexibility is thought to involve preventing the tight packing of homogalacturonan (HG) pectin polymers, thereby maintaining fluidity within the pectin network.
Furthermore, this compound is critical for the unique mechanical properties of stomatal guard cells. These cells require exceptional strength and the ability to undergo large, reversible deformations for stomatal opening and closing. Degradation of cell wall this compound can inhibit stomatal movement, a phenomenon that can be reversed by the subsequent removal of homogalacturonan from the wall, suggesting this compound's role in maintaining pectin fluidity essential for guard cell function. nih.gov Generally, higher levels of this compound are associated with increased tissue flexibility across various plant tissues. nih.gov
Table 1: Impact of this compound Deficiency on Plant Stem Mechanical Properties
| Genotype / Treatment | Stem Stiffness | Elasticity | Strain (Epidermal Cells) |
| Wild Type | Normal | Normal | Normal |
| arad1 mutant | Increased | Reduced | Not directly stated |
| arad2 mutant | Increased | Reduced | Not directly stated |
| arad1 x arad2 double mutant (unbrushed) | Increased | Reduced | Lower than wild-type |
| arad1 x arad2 double mutant (brushed) | Increased | Reduced | Rises to wild-type levels |
| LM13 linear this compound epitope reduction | Increased | Reduced | Reduced |
Cell wall remodeling is a fundamental process enabling plants to grow, differentiate, and adapt to various environmental stresses. Arabinans are actively involved in these dynamic changes within the plant cell wall. fishersci.se
In resurrection plants, which possess the remarkable ability to recover from severe dehydration, this compound-rich pectins play a crucial role in preventing water loss during desiccation. This contributes to the extreme flexibility of their cell walls, allowing them to withstand significant water deficit. Analysis of resurrection plant cell walls in desiccated states has revealed increased levels of arabinose, particularly in pectin and arabinogalactan (B145846) protein fractions. This high this compound content facilitates rapid rehydration of cell walls after drought periods.
Arabinans are highly mobile components within the cell wall and can interact with galactans, forming a transiently entangled matrix that contributes to the wall's dynamic properties. Beyond structural roles, arabinans also serve as metabolic resources; in seeds, this compound is largely metabolized during germination, acting as a precursor for the synthesis of new cell wall polymers or arabinogalactan proteins upon conversion to UDP-arabinose.
Abiotic stresses such as drought, salinity, and cold can induce significant alterations in cell wall composition, including the this compound content. For instance, extensins, which are glycoproteins rich in arabinose, are thought to help prevent tissue drying when cellular water potential is reduced, highlighting another aspect of this compound's involvement in stress response.
Pectic arabinans significantly influence the physiological and textural properties of fruits throughout their development and during postharvest ripening. Changes in the structure and content of arabinans directly affect fruit texture and firmness.
In apples, a selective loss of highly branched (1→5)-α-L-arabinans is observed after ripening and notably precedes the general loss of firm texture. In contrast, the content of unbranched (1→5)-linked arabinans, which remain associated with RG-I, stays largely consistent during overripening. This modification of this compound structures is a prominent postharvest event related to non-starch polysaccharides, often mediated by α-arabinofuranosidase enzymes that debranch the this compound backbone.
The importance of arabinans in fruit quality is further exemplified by the Cnr tomato fruit ripening mutant, which exhibits altered tissue properties due to disrupted deposition of (1→5)-α-L-arabinans. Immunocytochemical studies in apple fruit have shown that the distribution of this compound changes during post-harvest storage, with increasing irregularity in its content and localization as senescence progresses. Arabinogalactan proteins (AGPs), which contain arabinose, also play a role in fruit ripening and senescence, interacting with pectins and influencing cell wall dissolution and subsequent softening.
Table 2: Changes in Apple Pectin-Associated Arabinans During Ripening and Storage
| This compound Type | Stage of Change | Effect on Texture/Firmness | Associated Enzymes |
| Highly branched (1→5)-α-L-arabinans | Lost after ripening, before firmness loss | Contributes to softening | α-arabinofuranosidase |
| Unbranched (1→5)-linked arabinans | Content largely unchanged during overripening | Maintains association with RG-I | N/A |
This compound in Plant-Microbe and Host-Microbe Interactions
Arabinans are not only structural components but also active participants in the complex interactions between plants and various microorganisms, influencing both plant defense and microbial colonization strategies.
The plant cell wall serves as the first line of defense against pathogens, and its fragments, including those derived from pectin, can act as Damage-Associated Molecular Patterns (DAMPs) or Pathogen-Associated Molecular Patterns (PAMPs), triggering plant immune responses. While specific this compound fragments acting directly as DAMPs/PAMPs are an area of ongoing research, the degradation of this compound by microbial enzymes can significantly impact plant immunity.
A notable example is the Fusarium graminearum arabinanase (Arb93B), which has been shown to enhance wheat head blight susceptibility by actively suppressing plant immunity. Arb93B achieves this by reducing the production of reactive oxygen species (ROS), a critical component of plant defense responses. Furthermore, Arb93B suppresses programmed cell death (PCD), also known as the hypersensitive response, which is a localized plant defense mechanism against pathogens, thereby contributing to increased disease susceptibility. Plant immunity involves a complex cascade of responses, including calcium ion influx, ROS burst, callose deposition, and the activation of defense genes. The manipulation of these pathways by microbial enzymes targeting cell wall components like this compound highlights its indirect, yet significant, role in modulating plant defense.
Microorganisms, including pathogenic and commensal species, have evolved mechanisms to interact with and utilize plant cell wall components, including this compound, for nutrient acquisition and colonization. Pathogens often secrete specific enzymes, such as arabinanases, to degrade plant cell walls, which facilitates their invasion and access to host nutrients.
The fungal pathogen Fusarium graminearum, for instance, secretes exo-1,5-α-L-arabinanases (Arb93A and Arb93B) during the early stages of infection. Among these, Arb93B has been identified as a virulence factor, as arb93B mutants exhibit reduced disease symptoms and lower levels of mycotoxin contamination, indicating its importance in the pathogen's ability to cause disease.
Beyond pathogenesis, the ability to degrade complex carbohydrates like this compound provides a competitive advantage for colonizing microbes, particularly in environments rich in plant-derived polysaccharides, such as the gut. Probiotic microorganisms, such as Bifidobacteria, are known to utilize linear arabino-oligosaccharides as prebiotics. This process often requires the synergistic action of various arabinanases and arabinofuranosidases, demonstrating how this compound can be a crucial substrate in host-microbe interactions beyond plant-pathogen dynamics. Pathogens also employ various strategies to adapt to host environments and evade host defenses, including manipulating host protein homeostasis, further emphasizing the intricate interplay between microbial strategies and host components like this compound.
Functional Significance in Microbial Cell Wall Integrity and Pathogen Virulence
This compound, a complex polysaccharide composed of arabinose monosaccharides, plays a pivotal role in the structural integrity and virulence of various microbial pathogens, most notably in mycobacteria and certain fungi. Its intricate involvement in cell wall architecture and host-pathogen interactions underscores its significance as a target for antimicrobial strategies.
Role in Mycobacterial Cell Wall Integrity
In mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis, this compound is a crucial component of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which forms the core of their unique and highly resilient cell wall asm.orgnih.govannualreviews.orgnih.gov. This complex is essential for mycobacterial viability, providing structural rigidity and acting as a formidable permeability barrier against hydrophilic drugs nih.govannualreviews.orgmdpi.comnih.gov.
The mAGP complex consists of peptidoglycan (PG) covalently linked to arabinogalactan (AG), which is, in turn, esterified to mycolic acids (MAs) asm.orgnih.govnih.gov. This compound forms a highly branched polysaccharide domain within AG, attached to a linear galactan chain nih.govwikipedia.orgresearchgate.net. Specifically, three tricosamer domains of D-arabinan, each composed of approximately 23 arabinofuranosyl (Araf) residues, are affixed to the C-5 hydroxyl of β(1→6)-linked galactofuranosyl (Galf) units, typically at the 8th, 10th, and 12th Galf residues of the galactan domain nih.govwikipedia.orgfrontiersin.org. The this compound portion is characterized by α-(1-3), α-(1-5), and β-(1-2) glycosidic linkages, with its non-reducing ends often capped with mycolic acids wikipedia.org.
The biosynthesis of this compound is a complex process involving a series of membrane-bound glycosyltransferases, known as arabinosyltransferases (ArafTs) nih.govnih.govresearchgate.net. Key enzymes, collectively termed Emb proteins (EmbA, EmbB, and EmbC), are responsible for polymerizing arabinose into this compound mdpi.comresearchgate.net. These enzymes utilize decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the exclusive lipid-linked Araf substrate nih.govnih.gov. Inhibition of these enzymes, for instance by the front-line anti-tubercular drug Ethambutol (B1671381) (EMB), disrupts the synthesis of arabinogalactan, thereby compromising the structural integrity and permeability of the mycobacterial cell wall and inhibiting bacterial growth mdpi.com.
The intricate structure of the mycobacterial cell wall, with this compound as a central element, provides a robust defense mechanism against environmental stresses and host immune responses, making its synthesis an attractive target for novel anti-tuberculosis drugs annualreviews.orgmdpi.com.
Influence on Pathogen Virulence
This compound, particularly as part of the arabinogalactan (AG) and lipoarabinomannan (LAM) structures, significantly influences mycobacterial virulence and pathogenicity frontiersin.orgrsc.orgnih.gov. The mycolyl-arabinogalactan-peptidoglycan complex is not only vital for structural support but also plays a role in disease pathogenesis and the host's antibody response during infection asm.orgwikipedia.org.
Research findings highlight how the arabinose chains of AG can modulate host innate immune responses, thereby enhancing intracellular proliferation of mycobacteria frontiersin.orgnih.gov. For instance, studies on Mycobacterium marinum, a model organism for M. tuberculosis, have demonstrated that alterations in AG content and structure impact virulence frontiersin.orgnih.gov. Conditional M. marinum mutants with reduced expression of embA, a gene involved in AG arabinose domain biosynthesis (EmbA_KD strain), exhibited limited intracellular proliferation in macrophages and slowed disease progression in animal models frontiersin.orgnih.govnih.gov. This reduction in virulence was linked to enhanced oxidative metabolism in infected macrophages and an upregulation of cell survival pathways frontiersin.orgnih.gov.
Conversely, the presence of intact AG appears to restrain host innate immune responses, allowing for increased intracellular survival and replication of the pathogen frontiersin.orgnih.gov. The mycolyl residues clustered on the non-reducing terminal pentaarabinosyl unit of this compound are thought to be crucial for interaction with the immune system, with a significant portion being substituted by mycolic acids, potentially limiting immune recognition wikipedia.org.
Table 1: Impact of this compound Modification on Mycobacterial Virulence
| Strain/Intervention | Effect on this compound/AG | Observed Phenotype (Virulence) | Immune Response | Source |
| M. marinum EmbA_KD | Reduced AG content, fragmentary arabinose chains nih.gov | Limited intracellular proliferation; slowed disease progression in zebrafish/murine models frontiersin.orgnih.gov | Enhanced oxidative metabolism in macrophages; increased macrophage survival; enhanced inflammatory responses frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |
| Intact Mycobacterial AG | Normal AG structure | Enhanced intracellular proliferation; normal disease progression | Restrains host innate immune responses frontiersin.orgnih.gov | frontiersin.orgnih.gov |
This compound in Fungal Cell Walls and Plant-Pathogen Interactions
This compound is also a structural polysaccharide in plant cell walls, often found as side chains of rhamnogalacturonan I (RG-I) pnas.orgresearchgate.net. These pectic arabinans contribute to the flexibility and integrity of plant cell walls and are involved in plant defense mechanisms pnas.orgresearchgate.netnih.gov.
Pathogenic fungi, such as the necrotrophic phytopathogen Botrytis cinerea, have evolved mechanisms to degrade plant cell walls, including the secretion of this compound-degrading enzymes researchgate.netnih.govapsnet.org. The identification of novel endo-arabinanases, such as BcAra1 from Botrytis cinerea, highlights their role as virulence factors researchgate.netnih.govapsnet.org. BcAra1 specifically hydrolyzes linear this compound, and knockout mutants of Bcara1 showed reduced arabinanase activity and significant retardation in secondary lesion formation during infection of Arabidopsis leaves researchgate.netnih.govapsnet.org. This suggests that the breakdown of this compound by fungal enzymes is crucial for successful plant infection. Interestingly, the expression and virulence contribution of BcAra1 were found to be host-dependent, being more critical for infection in Arabidopsis than in Nicotiana benthamiana researchgate.netnih.govapsnet.org.
Table 2: Fungal Enzymes Targeting this compound and Their Virulence Impact
| Fungal Pathogen | Enzyme | Target Substrate | Virulence Impact (Observed Phenotype) | Source |
| Botrytis cinerea | BcAra1 (α-1,5-L-endo-arabinanase) | Linear this compound researchgate.netnih.gov | Essential for secondary lesion formation; Bcara1 knockout mutants show reduced virulence on Arabidopsis leaves researchgate.netnih.govapsnet.org | researchgate.netnih.govapsnet.org |
The degradation products of plant arabinans, generated by hydrolytic enzymes from pathogens, can also function as damage-associated molecular patterns (DAMPs), potentially eliciting plant defense responses frontiersin.org. However, the ability of pathogens to effectively degrade these components is a key strategy for overcoming host barriers and establishing infection researchgate.netfrontiersin.org.
Advanced Analytical Methodologies for Arabinan Characterization
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for deciphering the fine structural details of arabinan.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex polysaccharides like this compound, providing detailed insights into its chemical composition and molecular arrangement mdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively utilized.
1D NMR Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide initial information regarding the types of protons and carbons present in the this compound structure. While ¹H-NMR can be used for quantitative ranking of different structural elements, signal overlap in the proton dimension can pose a challenge for complex samples frontiersin.org. ¹³C NMR offers greater chemical shift dispersion, aiding in the identification of different sugar residues and their linkage positions uminho.ptfrontiersin.org.
2D HSQC (Heteronuclear Single Quantum Coherence) NMR Spectroscopy: HSQC is particularly valuable for resolving crowded proton dimensions by correlating proton signals with their directly attached carbon atoms frontiersin.org. This technique allows for the identification of anomeric configurations (α or β) and the assignment of specific structural elements within this compound acs.orgresearchgate.net. For instance, HSQC marker signals can be evaluated for various this compound structural elements, enabling a semi-quantitative estimation of the structural composition acs.orgresearchgate.netnih.gov. It can reveal the presence of this compound (β-D-Araf) units within plant cell walls figshare.com. HSQC spectra of enzymatically hydrolyzed this compound can provide detailed ¹H and ¹³C chemical shifts, aiding in the assignment of reducing, substituted, and terminal arabinofuranose units frontiersin.org.
Other 2D NMR Techniques: Beyond HSQC, other 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing spin-spin coupling and long-range correlations, respectively, thereby confirming the connectivity between monosaccharide units and revealing branching patterns mdpi.comuminho.pt. COSY spectra, for example, allow for the assignment of ring protons to anomeric protons frontiersin.org. These multidimensional NMR approaches are critical for overcoming challenges in polysaccharide structural elucidation, providing information comparable to, and often exceeding, traditional methods like methylation analysis, by also yielding information on the anomeric configuration of monomers acs.orgresearchgate.net.
Mass Spectrometry (MS), particularly in combination with liquid chromatography (LC-MS²), is a powerful technique for the profiling of this compound oligosaccharides and the elucidation of their linkage types. LC-MS² enables the separation of complex mixtures of oligosaccharides followed by their fragmentation and mass analysis, providing insights into their sequence and branching patterns frontiersin.orgfrontiersin.org. This method is crucial for characterizing the fine structure of this compound by identifying specific oligosaccharide fragments released through enzymatic or chemical degradation. For example, LC-MS² has been used to characterize novel this compound oligosaccharides isolated from plants after enzymatic treatment frontiersin.org. The fragmentation patterns observed in MS² spectra provide diagnostic ions that can be used to deduce the glycosidic linkages present within the oligosaccharides.
Chromatographic Separations for Compositional and Oligosaccharide Profiling
Chromatographic techniques are essential for separating and quantifying the components of this compound, from its constituent monosaccharides to its polymeric forms.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the compositional analysis of carbohydrates, including monosaccharides and oligosaccharides derived from this compound. HPAEC-PAD separates carbohydrates based on their pKa values on a strong anion-exchange column under alkaline conditions, followed by electrochemical detection wikipedia.org. This technique is particularly effective for analyzing the sugar composition of polysaccharides after hydrolysis, allowing for the quantification of arabinose and other constituent monosaccharides. It can also be used to profile oligosaccharide hydrolysis products, providing insights into the enzyme specificity and the fine structure of this compound researchgate.net.
Immunochemical and Microscopy Approaches for Spatial Localization
Immunochemical and microscopy approaches provide invaluable insights into the spatial distribution and abundance of this compound within complex biological tissues, such as plant cell walls.
Immunolabeling techniques, often coupled with fluorescence or confocal microscopy, utilize specific monoclonal antibodies to visualize the precise location of this compound epitopes in situ frontiersin.orgscionresearch.com. For instance, the LM16 monoclonal antibody is known to specifically recognize processed this compound epitopes oup.com. These techniques allow researchers to map the distribution of this compound within different cell types and tissues, and to observe spatio-temporal changes in its localization during processes like plant growth, development, or in response to environmental stimuli frontiersin.orgoup.com. Studies have shown that processed this compound epitopes recognized by LM16 can be found in the cell wall-plasma membrane continuum and at the border of the cell wall in epidermal and subepidermal layers of fruits oup.com. Immunocytochemistry combined with microscopy can reveal how this compound distribution correlates with changes in microstructure during senescence oup.com. These methods are powerful for understanding the functional roles of this compound in various biological contexts by providing a "structural map" of its arrangement scionresearch.com.
Biotechnological Applications and Industrial Implications of Arabinan and Its Enzymes
Enzymatic Bioconversion of Arabinan for Value-Added Product Generation
The enzymatic breakdown of this compound is crucial for the sustainable production of valuable products, leveraging the abundance of lignocellulosic biomass and agro-industrial residues.
Sustainable Production of L-Arabinose from Lignocellulosic Biomass
L-arabinose, a pentose (B10789219) sugar, is gaining recognition for its potential applications in the pharmaceutical, food, and chemical industries. bme.hu It can be sustainably produced from various this compound-, arabinoxylan-, or arabinogalactan-containing plant biopolymers, including wood materials, vegetable and fruit processing by-products, and agro-industrial residues such as corncob, sugar beet pulp, wheat bran, brewer's spent grain, and sugarcane bagasse. bme.hutandfonline.commdpi.com
The enzymatic hydrolysis of these biomasses is a key method for L-arabinose release. α-L-arabinofuranosidase (ABF; EC 3.2.1.55) is a crucial enzyme that catalyzes the exo-type hydrolysis of L-arabinose-containing polymers. nih.govsemanticscholar.org Its synergistic action with endo-1,5-α-L-arabinanase (ABN; EC 3.2.1.99) is essential for cost-effective L-arabinose production from this compound. jmb.or.krsemanticscholar.org For instance, a combined treatment of thermostable endo- and exo-arabinanases from Caldicellulosiruptor saccharolyticus demonstrated synergistic L-arabinose production from debranched this compound and sugar beet this compound, achieving an 80% hydrolysis yield and a productivity of 8 g L⁻¹ h⁻¹. nih.govresearchgate.netresearchgate.net
Table 1: Examples of L-Arabinose Production from Lignocellulosic Biomass
| Substrate Source | Enzymes Used | Optimal Conditions (Example) | L-Arabinose Yield/Productivity (Example) | Citation |
| Debranched this compound | Endo-1,5-α-L-arabinanase, α-L-arabinofuranosidase (C. saccharolyticus) | pH 6.5, 75°C, 20 g L⁻¹ substrate | 16 g L⁻¹ (80% yield), 8 g L⁻¹ h⁻¹ | nih.govresearchgate.net |
| Sugar Beet this compound | Endo-1,5-α-L-arabinanase, α-L-arabinofuranosidase (C. saccharolyticus) | pH 6.0, 75°C, 20 g L⁻¹ substrate | 16 g L⁻¹ (80% yield), 8 g L⁻¹ h⁻¹ | nih.govresearchgate.net |
| Corn Fiber | Enzymatic hydrolysis (e.g., Penicillium funiculosum enzymes) | Followed by selective yeast fermentation | Crystalline L-arabinose | tandfonline.com |
| Xylose Mother Liquor | Yeast-mediated biopurification (Pichia anomala Y161 strain) | 32.5°C, 75 h, 21% xylose mother liquor concentration | Up to 86.1% enrichment | tandfonline.com |
Formation of Arabino-Oligosaccharides (AOS) for Industrial Applications
Arabino-oligosaccharides (AOS), derived from the enzymatic hydrolysis of this compound polymers, are gaining significant attention as pentose-based prebiotic oligosaccharides. jmb.or.krnih.gov AOS can selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Bacteroides species, and contribute to health benefits like blood sugar control, making them promising synbiotic candidates. jmb.or.krnih.gov
For industrial AOS production, efficient enzymatic processes are crucial, with exo- and endo-1,5-α-L-arabinanases (exo- and endo-ABNs) playing a pivotal catalytic role. jmb.or.krnih.gov Most ABNs belong to glycoside hydrolase (GH) family 43, hydrolyzing internal α-1,5-L-arabinofuranosidic linkages to produce AOS with varying degrees of polymerization. jmb.or.krnih.gov Some GH43 ABNs exhibit exo-type activity, yielding arabinotriose, while exo-ABNs from GH93 exclusively release arabinobiose (B12086412). jmb.or.krnih.gov The production of short-chain AOS within a short period (e.g., 2 hours) has remarkable applications in the food industry, including dairy products, bakery products, cereals, and pasta. researchgate.net
Integration into Biofuel and Biorefinery Processes
The bioconversion of lignocellulosic biomass, which includes this compound, is a critical step in the production of biofuels and other value-added products within integrated biorefinery processes. researchgate.nethua.grredalyc.org L-arabinose, as a C5 sugar derived from hemicellulose, is utilized as an industrial carbon source for producing various chemicals, including ethanol, sugar alcohols, putrescine, fertilizers, and amino acids. researchgate.netmdpi.com
Biorefineries aim to maximize the value of biomass and minimize waste by converting it into a range of products like fuels, chemicals, and materials, analogous to oil refineries. redalyc.orgmdpi.com The enzymatic hydrolysis of lignocellulosic biomass, including this compound, into fermentable sugars is an essential step for second-generation bioethanol production. researchgate.net Advancements in systems biology, metabolic engineering, and synthetic biology are enabling the valorization of agro-industrial waste with C5 sugars into biofuels and high-value-added products. mdpi.com
Applications of this compound-Modifying Enzymes in Various Industries
This compound-modifying enzymes, particularly α-L-arabinofuranosidases and arabinanases, possess broad industrial applicability due to their ability to deconstruct plant cell wall components.
Enhancement of Agro-Industrial Processes (e.g., Food, Feed, Paper Production)
α-L-arabinofuranosidase plays a significant role in various agro-industrial processes. It hydrolyzes L-arabinose side chains present at α-1,2-, α-1,3-, and α-1,5-positions in arabinoxylan, thereby enhancing the efficiency of other xylanolytic enzymes in acting on the xylan (B1165943) backbone. springerprofessional.de This synergistic action is crucial for the complete degradation of complex hemicellulose structures. d-nb.infospringerprofessional.de
In the food industry, these enzymes contribute to the processing of fruits and vegetables, potentially enhancing flavor and texture. springerprofessional.defungiindia.co.in For instance, they can be used in juice clarification and wine production. fungiindia.co.in In the animal feed industry, this compound-modifying enzymes can improve the digestibility of feed by breaking down plant cell wall components, leading to better nutrient utilization. researchgate.netcore.ac.uk In paper production, these enzymes can improve pulp bleaching and reduce the need for harsh chemicals, contributing to more environmentally friendly processes. researchgate.netcore.ac.uk The ability of α-L-arabinofuranosidase to function at low pH and high temperatures makes it suitable for various industrial applications, including the enzymatic saccharification of lignocellulosic biomass. d-nb.info
Enzyme Engineering and Directed Evolution for Tailored Specificity and Thermostability
Natural enzymes often have limitations in terms of stability, activity, and substrate specificity under industrial conditions. illinois.edumdpi.com Enzyme engineering, particularly through directed evolution, has emerged as a powerful strategy to overcome these limitations and tailor enzyme properties for specific industrial applications. illinois.edumdpi.comnih.govscispace.com
Directed evolution mimics natural selection in a laboratory setting by introducing random mutations or recombination into the gene encoding the target enzyme, followed by screening or selection for variants with improved desired characteristics. nih.govscispace.com This approach is particularly effective when there is limited understanding of the enzyme's structure-function interactions. nih.gov It allows for the development of enzymes with enhanced thermostability, catalytic activity, substrate specificity, and stereoselectivity. illinois.edunih.govscispace.com For example, directed evolution has successfully been used to significantly stabilize enzymes without compromising their catalytic efficiency or substrate specificity, with stabilizing mutations often found on the enzyme's surface. nih.gov This continuous iterative process of mutagenesis, selection, and amplification accelerates the evolution of enzymes with improved properties, making them more suitable for demanding industrial environments. nih.govscispace.com
This compound-Derived Compounds in Functional Ingredients and Biomaterials Research
This compound and its enzymatic derivatives, particularly arabino-oligosaccharides (AOS), are gaining significant attention for their potential as functional ingredients and in the development of novel biomaterials.
Research into Prebiotic Potential of Arabino-Oligosaccharides
Arabino-oligosaccharides (AOS), generated through the enzymatic hydrolysis of this compound polymers, are recognized for their prebiotic properties. These non-digestible oligosaccharides exhibit stability within the gastrointestinal tract, resisting enzymatic hydrolysis, acidic pH, and bile salts jmb.or.kr. This inherent resistance allows them to selectively stimulate the growth and metabolic activity of beneficial gut bacteria, such as Bifidobacterium and Bacteroides species jmb.or.krnih.gov.
Research has demonstrated the efficacy of AOS in modulating gut microbiota composition. For instance, in vitro fermentation studies using human fecal microbiota, including samples from patients with ulcerative colitis (UC), showed that AOS derived from sugar beet pulp selectively increased the populations of Bifidobacterium spp. and Lactobacillus spp. nih.govnih.gov. This stimulation was accompanied by a notable production of acetate (B1210297) and a decrease in pH, suggesting a potential role for AOS in improving inflammatory conditions in UC patients by fostering anti-inflammatory bacterial responses and acetate production nih.govnih.gov.
The prebiotic effects of AOS are summarized in the table below, highlighting their impact on various beneficial microbial cells:
| Prebiotic Agent | Target Microorganisms | Observed Effects | Reference |
| Arabino-Oligosaccharides (AOS) | Bifidobacterium spp., Bacteroides spp. | Selective stimulation of growth | jmb.or.krnih.gov |
| Arabino-Oligosaccharides (AOS) | Lactobacillus spp. | Selective stimulation of growth, increased acetate production, pH decrease | nih.govnih.gov |
Further studies indicate that different Bifidobacterium species exhibit varying abilities to hydrolyze AOS, with some strains showing better growth on lower-molecular-weight fractions nih.gov. The identification of this compound utilization gene clusters in diverse microbial species underscores the emerging potential of AOS as next-generation pentose-based prebiotics for gut health modulation jmb.or.kr.
Development of this compound-Based Materials and Hydrogels
Arabinans and their derivatives are being explored for the development of advanced biomaterials, particularly hydrogels, due to their unique structural and physicochemical properties. Pectic arabinans, often associated with RG-I, contribute to cell wall flexibility and can influence matrix porosity and mechanical properties oup.comresearchgate.net.
Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water. This compound-based hydrogels leverage the polysaccharide's ability to interact with water and associate with other polymers like cellulose (B213188) researchgate.net. Research into feruloylated arabinoxylans, which contain this compound dimers and arabinofuranosyl-arabinofuranosyl substitutions, has shown their potential in forming strong hydrogels through enzymatic cross-linking, particularly via laccase-catalyzed oxidative feruloyl-cross-linking researchgate.net. This process influences both chemical and physical intermolecular interactions, leading to enhanced rheological properties crucial for food and biomedical applications researchgate.net.
The development of this compound-based hydrogels often involves enzymatic modification to tailor their properties. For example, recombinant α-L-arabinofuranosidase (AbfB) has been utilized to selectively remove arabinose side chains from arabinoglucuronoxylans, leading to the formation of micro-hydrogels with potential as delivery devices for bioactive substances researchgate.net. The degree of cross-linking in these hydrogels can be adjusted to achieve desired properties, such as hydrophilicity nih.gov.
These materials hold promise for various applications, including:
Drug Delivery Systems: Hydrogels can encapsulate and control the release of therapeutic agents nih.gov.
Tissue Engineering: Their biocompatibility and porous structure make them suitable scaffolds for cell growth and tissue regeneration nih.govnih.gov.
Food Applications: Pectin (B1162225) hydrogels containing this compound side chains can contribute to improved functionality and performance in food systems, for example, by influencing gel strength through interactions with ions like calcium mdpi.com.
Future Research Directions in Arabinan Glycoscience
Elucidation of Uncharacterized Arabinan Biosynthesis and Degradation Pathways
A complete understanding of the lifecycle of this compound, from its synthesis to its breakdown, is fundamental for manipulating these processes. While significant progress has been made, crucial gaps in our knowledge of the enzymatic machinery involved in both biosynthesis and degradation remain.
Future research will prioritize the identification and characterization of enzymes responsible for the complete formation of arabinogalactan (B145846) (AG) in mycobacteria. nih.gov It is suggested that at least five distinct arabinofuranosyltransferases are required for its full assembly, yet not all have been identified. nih.gov For instance, the discovery of arabinofuranosyltransferase C (AftC) highlighted a key step in biosynthesis, and its deletion was shown to disrupt the attachment of mycolic acids to arabinogalactan. nih.gov However, many candidate enzymes within the GT-C superfamily in M. tuberculosis are yet to be characterized. nih.gov
On the degradation front, the synergistic action of various enzymes is required to deconstruct the complex, branched structure of this compound. nih.govmdpi.com The degradation of L-arabinan involves the cooperative activity of α-L-arabinofuranosidases (ABFs) and endo-α-1,5-L-arabinanases (ABNs). nih.govmdpi.com ABFs remove terminal arabinofuranosyl residues from the side chains, which allows ABNs to hydrolyze the α-1,5-L-arabinofuranoside linkages of the main backbone. nih.gov Recent studies have identified gene clusters in various microorganisms, such as Bifidobacterium longum and Caldanaerobius polysaccharolyticus, that encode a suite of this compound-degrading enzymes. mdpi.comnih.gov However, many of these enzymes and their specific roles within complex microbial systems are still uncharacterized. mdpi.comnih.gov The discovery of novel glycoside hydrolase families, such as GH172 and GH183, with activity against D-arabinan from the mycobacterial cell wall, suggests that further enzymatic diversity remains to be uncovered. broadinstitute.orgwhiterose.ac.uk Future work will likely focus on mining microbial genomes for new arabinanolytic enzymes and elucidating their precise mechanisms and synergistic interactions. mdpi.com
Advanced Glycomic and Glycoproteomic Profiling of this compound-Containing Complexes
The structural complexity and heterogeneity of this compound-containing glycoconjugates necessitate the use of sophisticated analytical techniques. Advanced mass spectrometry-based glycomic and glycoproteomic approaches are powerful tools for the detailed characterization of these molecules. nih.govnih.gov
Glycomic profiling allows for the systematic structural characterization of glycans released from glycoproteins or other complexes. nih.govnih.gov Future studies will apply these high-throughput methods to analyze this compound structures from diverse biological sources with greater precision. This can help identify key structural differences in this compound-containing complexes, such as arabinoxylans, under different conditions or in different tissues. nih.gov Automated, high-throughput sample preparation and analysis pipelines will be crucial for handling the large datasets generated in these studies. nih.gov
Glycoproteomics, which analyzes intact glycopeptides, provides site-specific information about glycan attachment and structure. nih.govnih.gov An integrated "glycomics-guided glycoproteomics" approach, where glycomic data is used to create a library of known glycan structures, can enhance the accuracy and efficiency of glycoproteomic analysis. nih.gov This strategy will be invaluable for mapping the arabinosylation patterns on proteins in complex biological systems, such as the tumor microenvironment or during host-pathogen interactions involving mycobacteria. nih.govresearchgate.net These comprehensive profiling studies will facilitate a deeper understanding of how specific this compound structures on glycoproteins modulate their function and contribute to biological processes. nih.gov
Systems Biology and Synthetic Biology Approaches to this compound Metabolism
Understanding this compound metabolism within the broader context of cellular networks is a key challenge that can be addressed using systems biology. gonzalezresearchgroup.com This approach involves integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of metabolic and regulatory networks. gonzalezresearchgroup.commdpi.com Such models can elucidate the complex interplay of biochemical reactions involved in this compound utilization and help identify key control points and regulatory elements, like the transcriptional regulator XYR1 in Hypocrea jecorina, which is essential for the catabolism of this compound and L-arabinose. gonzalezresearchgroup.comasm.org
Synthetic biology offers powerful tools to engineer and optimize this compound metabolism for biotechnological purposes. mdpi.comprinceton.edu This includes the rational construction of novel metabolic pathways by assembling genes from different organisms to produce valuable chemicals from arabinose, the monomer of this compound. mdpi.comprinceton.edu A key strategy involves the subcellular compartmentalization of metabolic pathways. For example, relocating biosynthetic pathways to specific organelles, like chloroplasts or mitochondria, can increase precursor availability and isolate the pathway from competing reactions in the cytosol, thereby boosting product yields. mdpi.comprinceton.edu Future research will focus on designing and implementing synthetic gene circuits and biosensors to dynamically control and optimize metabolic flux through engineered this compound utilization pathways. princeton.edu
Computational Modeling of this compound Structure-Function Relationships
Computational methods are increasingly vital for bridging the gap between the structural complexity of this compound-containing molecules and their biological functions. researchgate.netmdpi.com Techniques such as homology-based modeling allow for the prediction of the three-dimensional structures of arabinanolytic enzymes, providing insights into their active sites and potential catalytic mechanisms. mdpi.com
These structural models are crucial for understanding substrate specificity. For example, the crystal structure of an this compound-specific α-1,2-arabinofuranosidase revealed a curved substrate-binding cleft that perfectly accommodates the helical structure of the this compound backbone, explaining its specificity. nih.gov Future efforts will involve more sophisticated molecular dynamics simulations to model the dynamic interactions between this compound polysaccharides and enzymes or other binding proteins. This can help elucidate how specific structural features of this compound, such as branching patterns, influence its recognition and processing by enzymes. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) approaches, potentially enhanced by deep learning, could be developed to predict the functional properties of different this compound structures or the efficacy of newly designed enzymes. mdpi.comnih.gov
Rational Design of Novel Enzymes for this compound Processing
Improving the efficiency and specificity of this compound-degrading enzymes is a major goal for industrial applications, including biofuel production and food processing. sciencepublishinggroup.com Rational design, a protein engineering strategy, utilizes detailed knowledge of an enzyme's structure and mechanism to introduce specific mutations that enhance its properties. nih.govresearchgate.net
Future research will apply rational design principles to engineer arabinanolytic enzymes with improved thermostability, catalytic activity, and tailored substrate specificity. sciencepublishinggroup.comnih.gov Strategies may include introducing disulfide bonds to increase stability, modifying the binding pocket to alter enantioselectivity, or remodeling interaction networks within the enzyme to optimize its function under specific industrial conditions. nih.govacs.org A key application is the development of mechanism-based inhibitors and activity-based probes, which can be rationally designed to selectively target and identify specific classes of enzymes, such as retaining α-L-arabinofuranosidases, within complex mixtures. nih.govacs.org As our understanding of the structure-function relationships of these enzymes deepens through computational modeling and structural biology, the potential for designing highly efficient and specific biocatalysts for this compound processing will continue to grow. nih.govresearchgate.net
Q & A
Q. What enzymatic strategies are critical for arabinan degradation, and how can they be experimentally validated?
this compound degradation primarily involves enzymes like endo-α-1,5-L-arabinanase (Abn2) and arabinanases from the GH43 family. To validate their activity, researchers can:
- Purify enzymes (e.g., via overexpression in E. coli periplasmic fractions) and assay substrate specificity using linear-α-1,5-L-arabinan.
- Measure kinetic parameters (Km, Vmax) at optimal pH (e.g., pH 7.0) and temperature (e.g., 50°C) .
- Use mutational analysis to confirm functional roles, such as deleting abn2 in B. subtilis to assess residual arabinanase activity .
Q. How can this compound content in biomass be quantified during pretreatment processes?
- Employ acid hydrolysis followed by High-Performance Liquid Chromatography (HPLC) to quantify arabinose release.
- Note that this compound solubilization varies with biomass loading (e.g., 56–63% at 10–20% loading vs. 49% at 25% due to reduced acid accessibility) .
- Use Gas Chromatography/Mass Spectrometry (GC/MS) for acetate measurement in supernatants, as seen in gut microbiota studies .
Q. What are the structural components of mycobacterial this compound, and how are they synthesized?
- This compound in Mycobacterium spp. consists of β-D-arabinofuranosyl (Araf) residues linked via α(1→5), α(1→3), and β(1→2) bonds.
- Biosynthesis involves arabinosyltransferases (e.g., EmbA/EmbB), which are targets of ethambutol. Validate via:
- Gene knockout models (e.g., embAB overexpression in M. smegmatis to study ethambutol resistance) .
- Cell-free this compound biosynthesis assays with radiolabeled substrates to track arabinosyl transferase activity .
Advanced Research Questions
Q. How do genetic factors like the abfA cluster influence this compound utilization in the gut microbiome?
- Conduct in vivo murine models: Administer Bifidobacterium longum strains with/without abfA and monitor constipation indices (e.g., fecal acetate via GC/MS) .
- Use transcriptomics to identify abfA-regulated genes under this compound induction. Note that arabinose alone does not induce abfA expression, requiring intact this compound polysaccharides .
- Compare probiotic efficacy of strains with abfA vs. hypBA clusters to assess functional redundancy .
Q. What experimental challenges arise in synthesizing mycobacterial this compound motifs, and how can they be addressed?
- Synthetic this compound docosasaccharides require stereoselective β-Araf glycosylation. Strategies include:
- Using 3,5-O-TIPDS-protected donors for intermolecular coupling and NAP-protected donors for intramolecular aglycon delivery (IAD) .
- Convergent fragment coupling with thioglycoside donors to assemble branched motifs .
Q. How can contradictory data on this compound solubilization during biomass pretreatment be resolved?
- Contradictions arise from biomass loading effects (e.g., 25% loading reduces this compound release by ~14% compared to 20%). Address by:
- Standardizing pretreatment conditions (acid concentration, steam diffusion) .
- Using statistical tools (e.g., ANOVA) to confirm significance (p > 0.05 indicates equivalent solubilization at 10–20% loading) .
- Cross-validate via multiple techniques (HPLC, GC/MS) to rule out measurement artifacts .
Q. What role do Emb proteins play in this compound biosynthesis, and how can their topology inform drug design?
- Emb proteins (e.g., EmbA/EmbB in Mycobacterium, Emb in Corynebacterium) are arabinosyltransferases with periplasmic catalytic domains. Study via:
- Topological mapping using reporter gene fusions to confirm membrane orientation .
- Site-directed mutagenesis (e.g., D297A in C. glutamicum Emb disrupts this compound synthesis) .
Q. How can synthetic this compound analogues elucidate the structure-function relationship in mycobacterial cell walls?
- Develop non-natural DPA (decaprenylphosphoryl-β-D-arabinofuranose) analogs to perturb this compound polymerization.
- Use metabolic labeling in live bacteria to track analogue incorporation via fluorescence or click chemistry .
- Assess impact on cell wall integrity via susceptibility to lytic enzymes (e.g., arabinanase treatment) .
Methodological Notes
- Data Validation : Always cross-reference this compound quantification methods (e.g., HPLC vs. GC/MS) to account for technique-specific biases .
- Ethical Compliance : For in vivo studies, adhere to ethical guidelines (e.g., loperamide-induced constipation models in mice require IACUC approval) .
- Statistical Reporting : Use confidence intervals and ANOVA for multi-group comparisons, as seen in this compound solubilization and probiotic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
